Lipophilicity (XLogP3-AA) of 1-Propyl-1H-benzimidazole-2-thiol Compared to Unsubstituted 2-Mercaptobenzimidazole
The calculated lipophilicity (XLogP3-AA) of 1-propyl-1H-benzimidazole-2-thiol is 2.2, representing an increase of approximately 1.2 logP units compared to the unsubstituted parent compound 2-mercaptobenzimidazole, which has an estimated XLogP of approximately 1.0 [1]. This quantitative difference in partition coefficient is consistent with the addition of the three-carbon propyl chain at the N1 position. The increased lipophilicity of the 1-propyl analog predicts enhanced passive membrane permeability relative to the unsubstituted scaffold, while maintaining sufficient aqueous solubility for in vitro assay compatibility. For comparison, the compound also exhibits a topological polar surface area (TPSA) of 56.62 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1, meeting key Lipinski's Rule of Five criteria for drug-like properties [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2-Mercaptobenzimidazole (estimated XLogP ~1.0) |
| Quantified Difference | ΔXLogP ≈ +1.2 (approximately 120% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity directly influences membrane permeability and bioavailability in cell-based assays; the 1.2 logP unit difference translates to approximately an order of magnitude difference in predicted octanol-water partitioning, making 1-propyl-1H-benzimidazole-2-thiol a chemically distinct entity from 2-mercaptobenzimidazole for cellular studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 755552, 1-propyl-1H-benzimidazole-2-thiol. Computed XLogP3-AA = 2.2; TPSA = 56.62 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/755552 View Source
